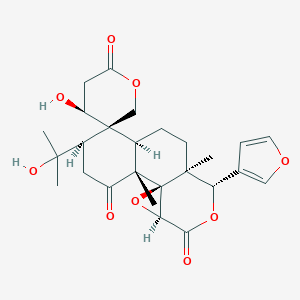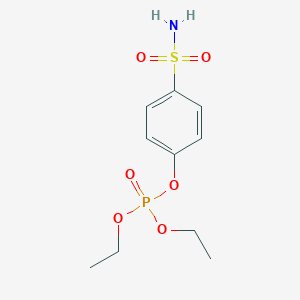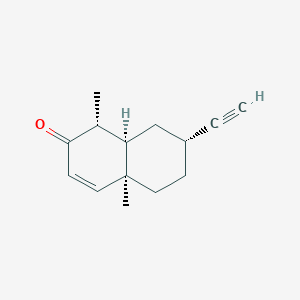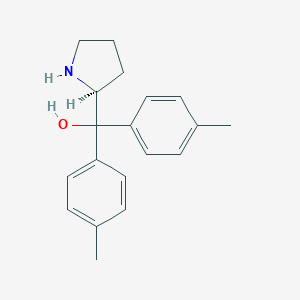![molecular formula C16H14ClNO B160251 5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine CAS No. 25961-11-9](/img/structure/B160251.png)
5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine
Descripción general
Descripción
5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine is a chemical compound with the CAS Number: 25961-11-9 . It is also known as Carbamazepine Impurity 1 . The compound is a white to yellow powder or crystals .
Synthesis Analysis
5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine is used as a reactant in various syntheses . It was used in the synthesis of solid pyridylzinc reagents with application in Negishi Reactions . A two-step synthesis of a range of dibenz[b,f]azepines from appropriate indoles via N-arylation, then acid-catalysed rearrangement has been reported .Molecular Structure Analysis
The molecular weight of 5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine is 271.75 . The InChI Code is 1S/C16H14ClNO/c1-11(19)18-15-5-3-2-4-12(15)6-7-13-8-9-14(17)10-16(13)18/h2-5,8-10H,6-7H2,1H3 .Chemical Reactions Analysis
The compound is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs . It can be used to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . It is also used to synthesize 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives .Physical And Chemical Properties Analysis
The compound is a white to yellow powder or crystals . It is soluble in ethyl acetate . The storage temperature is recommended to be at refrigerator level .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
“5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine” has a molecular formula of C16H14ClNO and a molecular weight of 271.74 g/mol . It is characterized by its unique structure, which includes a dibenz[b,f]azepine unit .
Pharmaceutical Applications
This compound can be used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . These derivatives could potentially be used in the development of new drugs.
Organic Light-Emitting Diodes (OLEDs)
A series of novel host materials based on the 10,11-dihydro-5H-dibenzo[b,f]azepine unit, to which this compound belongs, have been designed and synthesized for use in highly efficient green and red organic light-emitting diodes . The host materials demonstrated high triplet energy levels and suitable frontier molecular orbital energy levels for green and red OLEDs .
Synthesis of Solid Pyridylzinc Reagents
“5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine” has been used in the synthesis of solid pyridylzinc reagents, which have applications in Negishi Reactions . Negishi Reactions are widely used in organic synthesis for the formation of carbon-carbon bonds.
Synthesis of Aminophenol Derivatives
This compound can be used to synthesize 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives . Aminophenols are important compounds in the pharmaceutical industry and are used in the synthesis of a variety of drugs.
Thermal Stability
The compound exhibits excellent thermal stability, with glass transition temperatures (Tg) up to 137 °C and decomposition temperatures up to 452 °C . This makes it suitable for applications that require high thermal stability.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-11(19)18-15-5-3-2-4-12(15)6-7-13-8-9-14(17)10-16(13)18/h2-5,8-10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZOSOMVILZBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180627 | |
| Record name | 5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz(b,f)azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine | |
CAS RN |
25961-11-9 | |
| Record name | 1-(3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25961-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz(b,f)azepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025961119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz(b,f)azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ACETYL-3-CHLORO-10,11-DIHYDRO-5H-DIBENZ(B,F)AZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50MZ2KM0ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)






